molecular formula C22H33N3O3 B7170683 N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide

N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide

Cat. No.: B7170683
M. Wt: 387.5 g/mol
InChI Key: JYHVHKBPDILEJA-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a cyclopentyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Properties

IUPAC Name

N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33N3O3/c1-17(22(27)23-19-7-3-4-8-19)24-12-14-25(15-13-24)21(26)11-10-18-6-5-9-20(16-18)28-2/h5-6,9,16-17,19H,3-4,7-8,10-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHVHKBPDILEJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCC1)N2CCN(CC2)C(=O)CCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group can be introduced via a substitution reaction, and the final product is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the propanoyl moiety can be reduced to an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution on the piperazine ring.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxylated derivative, while reduction of the carbonyl group results in an alcohol.

Scientific Research Applications

N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as G protein-coupled receptors (GPCRs). The compound binds to these receptors, modulating their activity and triggering downstream signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine
  • N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine

Uniqueness

N-cyclopentyl-2-[4-[3-(3-methoxyphenyl)propanoyl]piperazin-1-yl]propanamide is unique due to its specific substitution pattern and the presence of both a cyclopentyl group and a methoxyphenyl group. This unique structure contributes to its distinct biological activity and potential therapeutic applications.

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